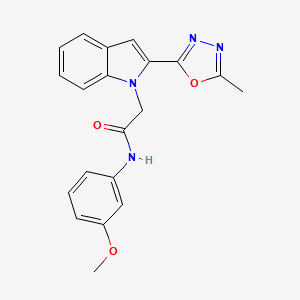

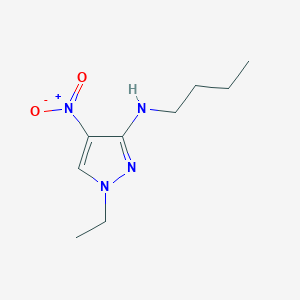

![molecular formula C19H19N3O5S2 B2955293 (Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-47-8](/img/structure/B2955293.png)

(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzo[d]thiazole, which is a type of heterocyclic compound. Heterocycles are commonly used in various fields, including medicinal chemistry and advanced materials, due to their structural complexities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including an ethyl group, a sulfamoyl group, and a benzo[d]thiazole group. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzo[d]thiazoles are known to participate in various types of reactions, including [3 + 2] annulations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, it might exhibit high oxidative stability due to the presence of the benzo[d]thiazole group .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

One-Pot Synthesis : A one-pot multicomponent reaction involving aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate was developed as an efficient and environmentally friendly method for synthesizing novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates. This method offers advantages like safety, high yields, and quick isolation of the product, contributing to the development of new commercial fungicides and peptide derivatives (Kalhor, 2015).

Catalysis in Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes, have been found effective as catalysts in transesterification involving various esters and alcohols. They facilitate acylation of alcohols with enol acetates efficiently at low catalyst loadings and room temperature, broadening the scope of catalysts used in organic synthesis (Grasa et al., 2003).

Biological Activities

Antihypertensive and α-Blocking Agents : Thiosemicarbazides, triazoles, and Schiff bases synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate have demonstrated good antihypertensive α-blocking activity with low toxicity. This highlights their potential in developing new therapeutic agents (Abdel-Wahab et al., 2008).

Fibrinogen Receptor Antagonists : Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist, has been developed. It showcases potential for antithrombotic treatment, especially in acute phases, due to its fast onset and short duration of antiplatelet action (Hayashi et al., 1998).

Antimicrobial Activities

Antimicrobial Schiff Bases : Schiff bases derived from benzothiazole-imino-benzoic acid and their metal complexes exhibited good antimicrobial activity against human epidemic causing bacterial strains. These compounds present a promising avenue for developing new antimicrobial agents (Mishra et al., 2019).

Antimicrobial and Antifungal Schiff Bases : Imino-4-methoxyphenol thiazole derived Schiff bases showed moderate antimicrobial and antifungal activities against various bacterial and fungal strains. This underscores their potential as antimicrobial agents (Vinusha et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis, which is the production of melanin, a pigment found in the skin, hair, and eyes .

Mode of Action

The compound interacts with tyrosinase by forming hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This interaction inhibits the activity of tyrosinase, thereby reducing the production of melanin .

Biochemical Pathways

The inhibition of tyrosinase affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, the compound reduces melanin production, which can lead to a decrease in skin pigmentation .

Pharmacokinetics

The compound’s strong affinity with tyrosinase suggests it may have good bioavailability .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of tyrosinase . This results in a decrease in melanin production. On a cellular level, this can lead to a decrease in pigmentation in melanoma cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[2-(4-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-9-8-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGLHDJKWBKHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

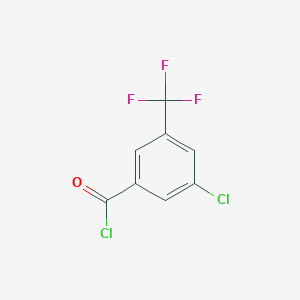

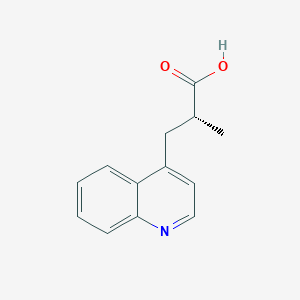

![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)

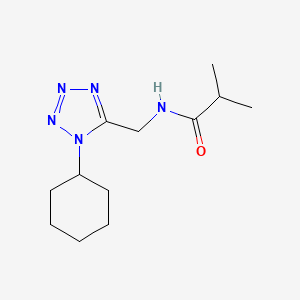

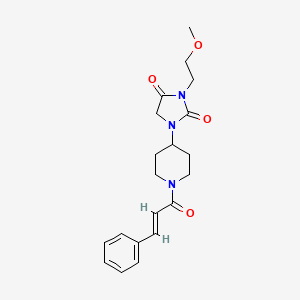

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2955212.png)

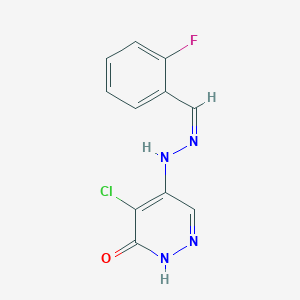

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)

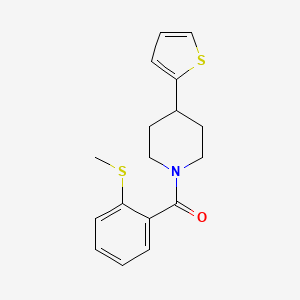

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2955221.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)